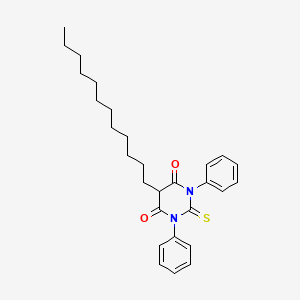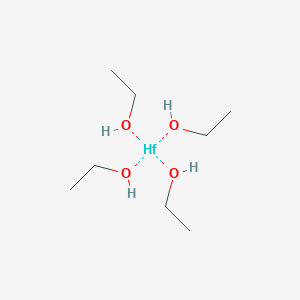
Imatinib Meta-methyl-piperazine Impurity-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imatinib Meta-methyl-piperazine Impurity-d3 is a chemical compound that is often encountered as an impurity in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers such as chronic myelogenous leukemia and gastrointestinal stromal tumors . This impurity is characterized by the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .
Méthodes De Préparation
The preparation of Imatinib Meta-methyl-piperazine Impurity-d3 involves several synthetic routes. One common method includes the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the presence of N,N-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine . This method is noted for its simplicity, high purity, and suitability for industrial production .
Analyse Des Réactions Chimiques
Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Imatinib Meta-methyl-piperazine Impurity-d3 is primarily used in scientific research to study the impurity profiles of Imatinib and to develop analytical methods for its detection and quantification . It is also used in the development of high-resolution liquid chromatography methods for the separation and analysis of Imatinib and its related impurities . Additionally, this compound is valuable in the study of genotoxic impurities, which are chemical agents that can damage genetic information within a cell .
Mécanisme D'action
it is structurally related to Imatinib, which functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and c-Kit . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division.
Comparaison Avec Des Composés Similaires
Imatinib Meta-methyl-piperazine Impurity-d3 can be compared with other impurities found in the synthesis of Imatinib, such as:
- Imatinib Impurity A
- Imatinib Impurity B
- Imatinib Impurity C
- Imatinib Impurity F
- Imatinib Impurity J
These impurities differ in their chemical structures and the specific positions of their functional groups . This compound is unique due to the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .
Propriétés
Formule moléculaire |
C29H31N7O |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
Clé InChI |
HIPOQAXTOUMJRW-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
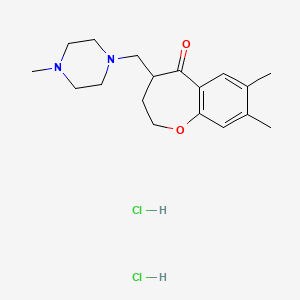
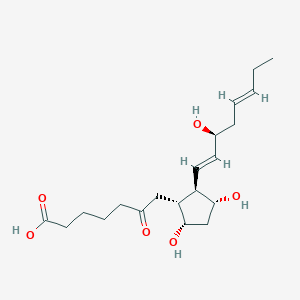

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
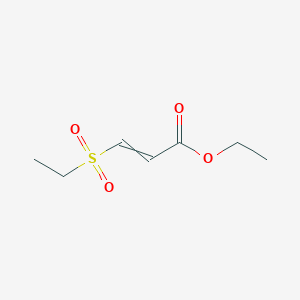
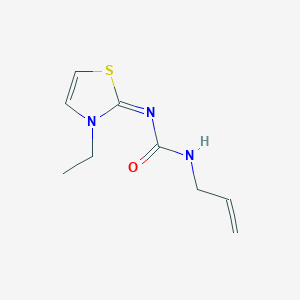
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
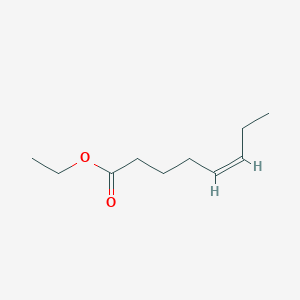
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
